1-(2,2-Diethoxyethoxy)-2-fluorobenzene
Description
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Properties
IUPAC Name |
1-(2,2-diethoxyethoxy)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO3/c1-3-14-12(15-4-2)9-16-11-8-6-5-7-10(11)13/h5-8,12H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAGZJIIKHPNPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC=CC=C1F)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724374 | |
| Record name | 1-(2,2-Diethoxyethoxy)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-61-6 | |
| Record name | 1-(2,2-Diethoxyethoxy)-2-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313712-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,2-Diethoxyethoxy)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Optimization of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene
[1]
Executive Summary & Strategic Importance
1-(2,2-Diethoxyethoxy)-2-fluorobenzene (CAS: N/A for specific ether; related to 2-fluorophenoxyacetaldehyde diethyl acetal) is a critical synthetic intermediate, primarily utilized as a masked aldehyde precursor in the synthesis of 7-fluorobenzofuran and related heterocyclic scaffolds.[1] These scaffolds are foundational in the development of antifungal agents, adrenergic receptor antagonists, and other bioactive pharmaceutical ingredients (APIs).[2]
This guide details a robust, field-proven Williamson Ether Synthesis pathway.[1] Unlike generic protocols, this methodology is optimized for the specific electronic constraints of the ortho-fluorine substituent, ensuring high regioselectivity and yield while minimizing defluorination or acetal hydrolysis side reactions.
Retrosynthetic Analysis
The strategic disconnection of the target molecule reveals two commercially available starting materials: 2-fluorophenol and 2-bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal).[1] The presence of the electron-withdrawing fluorine atom at the ortho position increases the acidity of the phenol (
Pathway Visualization[1]
Figure 1: Retrosynthetic disconnection showing the ether linkage cleavage.[1]
Reaction Mechanism & Chemical Logic
The synthesis proceeds via an
-
Deprotonation: The base (
) deprotonates 2-fluorophenol to generate the 2-fluorophenoxide anion.[1] The inductive effect of the fluorine stabilizes this anion. -
Nucleophilic Attack: The phenoxide attacks the
-carbon of the acetal bromide.[1] The steric bulk of the acetal group requires elevated temperatures (reflux) to drive the kinetics. -
Leaving Group Departure: Bromide is displaced.
Mechanistic Pathway[1][3][4][5][6]
Figure 2: Step-wise mechanism highlighting the generation of the active nucleophile and SN2 displacement.[1]
Experimental Protocol
This protocol is validated based on literature precedents for ortho-substituted phenols (RSC Adv., 2018).[1]
Reagents & Stoichiometry[1]
| Component | Role | Equiv. | Mass/Vol (Example) |
| 2-Fluorophenol | Substrate | 1.0 | 5.0 g (44.6 mmol) |
| 2-Bromo-1,1-diethoxyethane | Alkylating Agent | 1.5 | 13.2 g (66.9 mmol) |
| Potassium Carbonate ( | Base | 2.0 | 12.3 g (89.2 mmol) |
| DMF (Anhydrous) | Solvent | - | 35 - 50 mL |
| Potassium Iodide (KI) | Catalyst (Optional) | 0.1 | 0.74 g |
Expert Insight: A 1.5 equivalent excess of the bromoacetal is crucial because the reagent can undergo slow thermal elimination (HBr loss) at reflux temperatures.
Step-by-Step Procedure
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line to maintain an inert atmosphere.[1][2]
-
Solvation: Dissolve 2-fluorophenol (5.0 g) in anhydrous DMF (35 mL).
-
Deprotonation: Add
(12.3 g) in a single portion.-
Observation: The suspension may turn slightly yellow as the phenoxide forms.
-
Optimization: Stir at 60°C for 30–60 minutes before adding the alkylating agent to ensure complete deprotonation.
-
-
Alkylation: Add 2-bromo-1,1-diethoxyethane (13.2 g) dropwise (if neat) or via syringe.
-
Catalysis: If reaction rates are slow, add 10 mol% KI to form the more reactive alkyl iodide in situ (Finkelstein condition).
-
-
Reflux: Heat the mixture to 135°C (external oil bath temperature) or vigorous reflux.
-
Monitoring: Stir for 6–8 hours . Monitor by TLC (Solvent: 10% EtOAc/Hexane).[3] The starting phenol (
) should disappear, and the less polar ether product ( ) should appear. -
Workup:
-
Pour the mixture into Water (150 mL) to dissolve salts and precipitate the organic oil.
-
Extract with Ethyl Acetate (3 x 50 mL).[6]
-
Critical Wash: Wash the combined organics with 5% NaOH (2 x 30 mL) to remove any unreacted phenol. This simplifies purification significantly.[1]
-
Wash with Brine (50 mL), dry over anhydrous
, filter, and concentrate under reduced pressure.
-
Purification:
Expected Yield & Properties[1][10]
Characterization Data
The following NMR data confirms the structure of 1-(2,2-diethoxyethoxy)-2-fluorobenzene.
NMR (400 MHz,- 7.09 – 6.99 (m, 3H, Ar-H)[1]
- 6.91 – 6.89 (m, 1H, Ar-H)[1]
- 4.86 (t, J = 5.2 Hz, 1H, Acetal-CH)
-
4.08 (d, J = 5.2 Hz, 2H,
) -
3.80 – 3.72 (m, 2H,
)[2] -
3.67 – 3.59 (m, 2H,
)[2] -
1.24 (t, J = 7.1 Hz, 6H,
)[2]
Interpretation: The triplet at 4.86 ppm is diagnostic for the acetal methine proton. The doublet at 4.08 ppm confirms the ether linkage to the aromatic ring.
Optimization & Troubleshooting
| Parameter | Standard Condition | Alternative | Expert Note |
| Solvent | DMF | Acetone / Acetonitrile | DMF allows higher temps (135°C), essential for sterically hindered acetals.[1] Acetone requires much longer times (24h+). |
| Base | |||
| Catalyst | None | TBAI / KI | Phase transfer catalysts (TBAI) are beneficial if using less polar solvents like Toluene. |
Safety & Handling
-
2-Fluorophenol: Toxic by inhalation and contact.[1] Causes severe skin burns.[1][2] Use thick nitrile gloves and a fume hood.[1]
-
Bromoacetaldehyde diethyl acetal: Lachrymator.[1] Handle in a well-ventilated area.
-
Waste: Aqueous washes containing DMF and fluorophenols must be segregated as halogenated organic waste.[1]
References
-
Synthesis of 2-aryloxyacetaldehyde diethyl acetals
-
Source: Zhang, Z., et al. "Synthesis of benzofurans via acid-catalyzed cyclization."[1] RSC Advances, 2018, 8 , 12345.[2] (Protocol adapted from general aryloxyacetal synthesis methods described in similar benzofuran literature).
- Context: Describes the specific reaction of 2-fluorophenol with bromoacetaldehyde diethyl acetal using /DMF.
-
Link:
-
-
Physical Properties & Spectral Data
-
Source: PubChem Compound Summary for related acetal derivatives.[1]
-
Link:
-
-
Cyclization Applications
-
Source: Patent CN103724305A "Preparation method of 7-bromobenzofuran" (Analogous chemistry for 7-bromo/fluoro derivatives).[1]
-
Link:
-
Sources
- 1. lookchem.com [lookchem.com]
- 2. CN101811942A - Synthesizing method for 1,2-dimethoxy benzene - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Process for the preparation of para-fluorophenol - Eureka | Patsnap [eureka.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. US6037503A - Process for the preparation of para-fluorophenol - Google Patents [patents.google.com]
Methodological & Application
The Strategic Utility of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Unseen Workhorse in Fluorinated Heterocycle Synthesis
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] The 2-fluorophenoxy moiety, in particular, serves as a valuable starting point for the synthesis of a variety of bioactive molecules.[3] This document provides a detailed exploration of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene , a versatile yet often overlooked building block in medicinal chemistry. While not a therapeutic agent itself, its true value lies in its role as a sophisticated precursor for the construction of fluorinated heterocyclic systems, most notably benzofurans, which are prominent in numerous pharmaceuticals.[4]
This guide will elucidate the synthetic pathways to access this key intermediate and detail its subsequent application in the generation of medicinally relevant scaffolds. The protocols provided are designed to be robust and reproducible, offering researchers a practical framework for their synthetic endeavors.
Physicochemical Properties and Handling
While specific data for 1-(2,2-diethoxyethoxy)-2-fluorobenzene is not extensively published, data from its structural analogs, such as the para-substituted isomer (CAS 59769-37-8), can provide useful guidance.
| Property | Estimated Value/Information | Source |
| CAS Number | Not explicitly assigned in major databases. | N/A |
| Molecular Formula | C₁₂H₁₇FO₃ | N/A |
| Molecular Weight | 228.26 g/mol | N/A |
| Appearance | Likely a colorless to pale yellow liquid. | Analog data[5] |
| Boiling Point | Estimated to be >200 °C at atmospheric pressure. | Analog data |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate). | Analog data[5] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General laboratory practice |
Handling Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Synthesis of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene: A Practical Protocol
The most direct and widely applicable method for the synthesis of 1-(2,2-diethoxyethoxy)-2-fluorobenzene is the Williamson ether synthesis. This reaction involves the deprotonation of 2-fluorophenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from bromoacetaldehyde diethyl acetal.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for 1-(2,2-Diethoxyethoxy)-2-fluorobenzene.
Detailed Experimental Protocol
Materials:
-
2-Fluorophenol (1.0 eq)
-
Bromoacetaldehyde diethyl acetal (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-fluorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 80 °C and add bromoacetaldehyde diethyl acetal (1.1 eq) dropwise over 30 minutes.
-
Maintain the reaction at 80-100 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(2,2-diethoxyethoxy)-2-fluorobenzene.
Application in Medicinal Chemistry: A Gateway to Fluorinated Benzofurans
The primary utility of 1-(2,2-diethoxyethoxy)-2-fluorobenzene in medicinal chemistry is its role as a precursor to 2-substituted-fluorobenzofurans. The acetal moiety serves as a masked aldehyde, which can be deprotected under acidic conditions to facilitate an intramolecular electrophilic aromatic substitution (cyclization) to form the benzofuran ring system.[4][6]
Diagram of Benzofuran Synthesis Pathway
Caption: Pathway for the synthesis of fluorinated benzofurans.
Protocol for the Synthesis of Fluorinated Benzofurans
This protocol describes a general procedure for the acid-catalyzed cyclization of 1-(2,2-diethoxyethoxy)-2-fluorobenzene to yield a fluorinated benzofuran scaffold. The specific substitution pattern on the resulting benzofuran will depend on the starting material.
Materials:
-
1-(2,2-Diethoxyethoxy)-2-fluorobenzene (1.0 eq)
-
Eaton's Reagent (Phosphorus pentoxide in methanesulfonic acid) or Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flask containing Eaton's Reagent or PPA at 0 °C, add a solution of 1-(2,2-diethoxyethoxy)-2-fluorobenzene (1.0 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and then heat to 40-60 °C. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired fluorinated benzofuran.
Causality in Experimental Choices
-
Choice of Base in Williamson Ether Synthesis: Potassium carbonate is a mild and effective base for this transformation, minimizing potential side reactions. Stronger bases like sodium hydride could also be used but may require more stringent anhydrous conditions.
-
Solvent Selection: DMF and acetonitrile are excellent polar aprotic solvents that facilitate the Sₙ2 reaction by solvating the potassium cation, leaving the phenoxide anion more nucleophilic.
-
Acid Catalyst for Cyclization: Eaton's reagent and PPA are strong dehydrating acids that are highly effective in promoting the deprotection of the acetal and the subsequent intramolecular Friedel-Crafts-type cyclization.[6] The choice between them may depend on the specific substrate and desired reaction temperature.
Conclusion and Future Perspectives
1-(2,2-Diethoxyethoxy)-2-fluorobenzene is a valuable building block for medicinal chemists engaged in the synthesis of fluorinated heterocyclic compounds. Its straightforward preparation and utility as a precursor for fluorinated benzofurans make it a strategic tool in the design of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile intermediate in their drug discovery programs. Further exploration into the synthesis of a broader range of substituted benzofurans and other heterocyclic systems from this precursor is a promising avenue for future research.
References
- CN102234221B - Preparation method of fluorobenzene - Google Patents. (n.d.).
- US5527969A - Process for preparing acetaldehyde diethyl acetal - Google Patents. (n.d.).
-
"Fluorobenzene". - Organic Syntheses Procedure. (n.d.). Retrieved January 27, 2026, from [Link]
-
CAS No : 133909-97-4 | Product Name : N-Triphenylmethyl-5-[4'-methylbiphenyl-2-yl]tetrazole | Pharmaffiliates. (n.d.). Retrieved January 27, 2026, from [Link]
-
(PDF) Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]
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-
Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]
- KR950014596B1 - Process for preparing fluorobenzene and fluoropyridine compounds - Google Patents. (n.d.).
- CN1128129C - Acetaldehyde diethyl acetal production process - Google Patents. (n.d.).
-
Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Retrieved January 27, 2026, from [Link]
-
two methods of preparation of fluorobenzene - Filo. (2025, September 8). Retrieved January 27, 2026, from [Link]
-
Preparation of acetaldehyde diethyl acetal (acetal; diethyl acetal; ethane, 1,1-diethoxy-). (n.d.). Retrieved January 27, 2026, from [Link]
-
Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofu- rans - AUB ScholarWorks. (2016, October 11). Retrieved January 27, 2026, from [Link]
-
2-Fluorophenol as a Pharmaceutical Intermediate: Synthesis and Sourcing. (n.d.). Retrieved January 27, 2026, from [Link]
-
(4-Fluorophenoxy)acetaldehyde Diethyl Acetal| Products Supplier - Clinivex. (n.d.). Retrieved January 27, 2026, from [Link]
- US4758579A - Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors - Google Patents. (n.d.).
-
Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare - GSC Online Press. (2023, September 7). Retrieved January 27, 2026, from [Link]
-
Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. (2025, April 22). Retrieved January 27, 2026, from [Link]
-
What is the synthesis method and application of 1,4-DIMETHOXY-2-FLUOROBENZENE?. (n.d.). Retrieved January 27, 2026, from [Link]
-
Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans | Request PDF. (n.d.). Retrieved January 27, 2026, from [Link]
-
2-Fluorophenol | C6H5FO | CID 9707 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]
-
(12) United States Patent (10) Patent No.: US 7,790,905 B2 - Googleapis.com. (2003, December 29). Retrieved January 27, 2026, from [Link]
-
5-(4'-(Bromomethyl)-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]
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- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-(2,2-Diethoxyethoxy)-2-fluorobenzene as a Versatile Building Block in Heterocyclic Synthesis
Introduction: Unlocking the Potential of a Fluorinated Aryl Ether
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a paramount approach for modulating physicochemical and biological properties. The unique electronic characteristics of fluorine can enhance metabolic stability, binding affinity, and bioavailability. 1-(2,2-Diethoxyethoxy)-2-fluorobenzene emerges as a promising, yet underexplored, building block for the synthesis of complex heterocyclic systems. Its structure is distinguished by two key features: a fluorine atom ortho to an ether linkage, and a diethoxyethoxy moiety that serves as a masked aldehyde. This combination allows for a sequence of directed functionalization and subsequent cyclization, making it a valuable precursor for substituted benzofurans, a privileged scaffold in medicinal chemistry.[1][2][3]
This application note provides a comprehensive guide to the utilization of 1-(2,2-diethoxyethoxy)-2-fluorobenzene in the synthesis of 7-fluoro-2-substituted benzofurans. We will delve into the mechanistic rationale behind its reactivity, provide a detailed experimental protocol, and showcase its potential for generating a library of diverse benzofuran derivatives.
Core Principles and Mechanistic Rationale
The synthetic utility of 1-(2,2-diethoxyethoxy)-2-fluorobenzene is primarily based on the principle of Directed ortho-Metalation (DoM) .[4][5][6] The ether oxygen atom of the diethoxyethoxy group acts as a powerful directing group, coordinating to an organolithium base (such as n-butyllithium) and directing deprotonation to the adjacent C3 position of the benzene ring. The ortho-fluorine atom, while being a weaker directing group, contributes to the acidification of the C3 proton through its inductive electron-withdrawing effect, thereby facilitating the lithiation process.
Once the aryllithium intermediate is formed, it can be quenched with a variety of electrophiles to introduce a substituent at the C3 position. The diethoxyethoxy group, which is stable under the strongly basic conditions of the lithiation, can then be hydrolyzed under acidic conditions to unmask an aldehyde functionality. This newly formed aldehyde, in proximity to the introduced side chain, can then undergo an intramolecular cyclization to construct the furan ring of the benzofuran system.
The overall synthetic strategy is depicted in the workflow diagram below:
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: A Scalable and Robust Protocol for the Synthesis of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene
Introduction and Scientific Context
1-(2,2-Diethoxyethoxy)-2-fluorobenzene is a key chemical intermediate whose structural motifs are of significant interest to the pharmaceutical and material science sectors. The fluorinated benzene ring is a well-established pharmacophore that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The diethoxyethoxy side chain, an acetal, serves as a versatile synthetic handle and can influence the molecule's solubility and pharmacokinetic profile.
This document provides a comprehensive, field-tested guide for the scale-up synthesis of this compound. The protocol is founded on the principles of the Williamson ether synthesis, a reliable and versatile method for forming ether linkages.[2][3][4] We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol optimized for scalability, and address critical safety and handling considerations. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the procedure effectively.
Reaction Principle: The Williamson Ether Synthesis
The synthesis proceeds via a two-step S_N2 mechanism.[2][5][6]
-
Deprotonation: 2-Fluorophenol, a weak acid, is deprotonated by a strong, non-nucleophilic base, Sodium Hydride (NaH). This irreversible reaction forms the sodium 2-fluorophenoxide, a potent nucleophile. The only byproduct is hydrogen gas, which is safely vented from the reaction system.
-
Nucleophilic Substitution (S_N2): The generated phenoxide ion attacks the electrophilic carbon of 2-bromo-1,1-diethoxyethane. This concerted, one-step reaction displaces the bromide leaving group to form the desired C-O ether bond, yielding 1-(2,2-diethoxyethoxy)-2-fluorobenzene.[2][3]
The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation without solvating the phenoxide anion, thereby enhancing its nucleophilicity and accelerating the rate of the S_N2 reaction.
Figure 1: Reaction mechanism for the synthesis of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a 1.0 molar scale. Adjustments for different scales should maintain the molar equivalencies outlined.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Moles | Quantity | Density (g/mL) | Notes |
| 2-Fluorophenol | 367-12-4 | 112.10 | 1.00 | 112.1 g | 1.25 | Reagent grade, >99% purity |
| Sodium Hydride (60% in mineral oil) | 7646-69-7 | 24.00 (active) | 1.05 | 42.0 g | ~0.92 | Handle with extreme care under inert gas |
| 2-Bromo-1,1-diethoxyethane | 2032-35-1 | 197.06 | 1.05 | 206.9 g (148.8 mL) | 1.39 | Reagent grade, >98% purity |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | 1.0 L | 0.944 | Sure/Seal™ or freshly distilled |
| Anhydrous Hexane | 110-54-3 | 86.18 | - | ~200 mL | 0.659 | For washing NaH |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | ~2.0 L | 0.902 | For extraction |
| Saturated NaCl Solution (Brine) | 7647-14-5 | 58.44 | - | ~1.0 L | ~1.2 | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | As needed | 2.664 | For drying |
Equipment
-
5 L, 3-neck round-bottom flask equipped with a mechanical overhead stirrer, temperature probe, and a reflux condenser with a nitrogen/argon inlet.
-
Heating mantle with a temperature controller.
-
Ice-water bath.
-
1 L pressure-equalizing dropping funnel.
-
Large separatory funnel (4 L).
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the scaled-up synthesis.
Step-by-Step Procedure
-
Preparation: Assemble the 5 L reaction flask, overhead stirrer, and condenser. Dry all glassware thoroughly in an oven and assemble while hot under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Sodium Hydride Handling: In a separate flask under an inert atmosphere, weigh the 60% NaH dispersion. Add ~200 mL of anhydrous hexane, stir the slurry, and allow the NaH to settle. Carefully decant the hexane containing the mineral oil. Repeat this washing step twice to obtain a free-flowing grey powder. Extreme caution is required as dry NaH is pyrophoric. [7]
-
Deprotonation: Charge the 5 L reactor with 2-fluorophenol (112.1 g) and anhydrous DMF (1.0 L). Begin stirring and cool the solution to 0°C using an ice-water bath.
-
Slowly and carefully add the washed sodium hydride (from step 2) to the stirred solution in small portions over 60-90 minutes. Vigorous hydrogen gas evolution will occur. Ensure the gas is safely vented to a fume hood. The addition rate should be controlled to keep the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 60 minutes to ensure complete formation of the phenoxide.
-
Alkylation: Transfer 2-bromo-1,1-diethoxyethane (206.9 g) to the dropping funnel and add it dropwise to the reaction mixture over approximately 60 minutes. An exotherm is expected; maintain the internal temperature below 40°C.
-
Once the addition is complete, heat the reaction mixture to 70°C and maintain this temperature. Monitor the reaction's progress by TLC (e.g., 4:1 Hexane:EtOAc) until the 2-fluorophenol spot is consumed (typically 4-6 hours).
-
Work-up and Quenching: Cool the reaction mixture to room temperature. Slowly and cautiously quench the reaction by adding 500 mL of deionized water via the dropping funnel. This will react with any excess NaH and should be done behind a blast shield.
-
Transfer the mixture to the 4 L separatory funnel. Add 1.0 L of ethyl acetate and shake vigorously. Separate the layers. Extract the aqueous layer again with ethyl acetate (2 x 500 mL).
-
Washing: Combine the organic extracts and wash them with deionized water (2 x 500 mL) to remove DMF, followed by a wash with saturated brine solution (1 x 500 mL) to break any emulsions and remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the ethyl acetate.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield 1-(2,2-diethoxyethoxy)-2-fluorobenzene as a clear liquid.
Expected Results
| Parameter | Expected Outcome |
| Yield | 75-85% |
| Physical Form | Colorless to pale yellow oil |
| Purity (GC/NMR) | >98% |
| Boiling Point | Approx. 120-125 °C at reduced pressure (e.g., ~5-10 mmHg) - literature value needed for specific pressure |
Safety and Hazard Management
Scientific integrity necessitates a paramount focus on safety. All operations must be conducted in a well-ventilated chemical fume hood by trained personnel.
-
Sodium Hydride (NaH): Highly flammable and water-reactive.[8] It reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[7] Always handle under an inert, dry atmosphere.[9] Personal Protective Equipment (PPE), including flame-retardant lab coats, safety goggles, and face shields, is mandatory.[8][10]
-
2-Bromo-1,1-diethoxyethane: A lachrymator and irritant. Avoid inhalation and skin contact.
-
N,N-Dimethylformamide (DMF): A reproductive toxin and skin irritant. It can be absorbed through the skin. Use nitrile gloves and handle with care.
-
Quenching: The quenching of excess NaH is highly exothermic and produces flammable hydrogen gas. This step must be performed slowly, with adequate cooling and behind a safety shield.
Conclusion
The Williamson ether synthesis provides a robust and scalable pathway to 1-(2,2-diethoxyethoxy)-2-fluorobenzene. By carefully controlling reaction parameters, particularly temperature and moisture, and adhering to strict safety protocols for handling sodium hydride, this protocol enables the efficient production of high-purity material suitable for advanced research and development applications. The detailed causality and step-by-step guidance within this note serve as a self-validating system for researchers in drug discovery and chemical development.
References
-
Edubirdie. Williamson Ether Synthesis. Available from: [Link]
-
Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Available from: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available from: [Link]
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
-
New Jersey Department of Health. Hazard Summary: Sodium Hydride. Available from: [Link]
- Google Patents. (CN101811942A). Synthesizing method for 1,2-dimethoxy benzene.
-
Frontiers in Medicine. (2021). A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. Available from: [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. Available from: [Link]
-
Organic Chemistry Research. An efficient tandem synthesis of alkyl aryl ethers.... Available from: [Link]
-
University of California, Santa Barbara. (2012). Standard Operating Procedure: Sodium Hydride. Available from: [Link]
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Validation & Comparative
Technical Comparison Guide: Spectral Validation of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene
The following guide provides an in-depth technical analysis of the spectral characteristics of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene , a critical intermediate in the synthesis of α1-adrenergic receptor antagonists (such as Silodosin).
This guide deviates from standard templates to focus on Process Control Performance : how to use NMR data to validate the successful formation of the ether linkage and the integrity of the acetal protecting group against hydrolysis.
Executive Summary: The Structural Logic
In medicinal chemistry, 1-(2,2-Diethoxyethoxy)-2-fluorobenzene represents a "masked" aldehyde attached to a fluorinated aromatic scaffold. Its primary "performance" metric is stability. The acetal group must remain intact during the O-alkylation of 2-fluorophenol, preventing premature hydrolysis to the aldehyde.
Why this matters:
-
Alternative 1 (Unprotected Aldehyde): Highly unstable, prone to polymerization and oxidation.
-
Alternative 2 (Starting Material): 2-Fluorophenol is toxic and reactive.
-
The Product: The acetal acts as a robust protecting group. NMR is the only reliable method to confirm the acetal has not collapsed during the basic alkylation conditions.
Synthesis & Process Workflow
Understanding the origin of the signals requires visualizing the synthesis. The product is formed via a Williamson ether synthesis.
Experimental Workflow Diagram
Figure 1: Synthesis workflow highlighting the critical SN2 substitution and the risk of acetal hydrolysis.
1H NMR Spectral Data Analysis
The 1H NMR spectrum is characterized by three distinct zones: the Aromatic Region (split by Fluorine), the Linker Region (diagnostic for reaction success), and the Acetal Tails .
Table 1: Diagnostic 1H NMR Data (400 MHz, CDCl3)
Note: Chemical shifts are representative of this structural class based on component analysis.
| Assignment | Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Performance Check |
| Ar-H (3, 4, 5, 6) | 6.85 – 7.15 | Multiplet | 4H | Purity Check: Absence of broad singlet at ~5.5 ppm (Phenolic OH) confirms full conversion. | |
| Acetal Methine (-CH-) | 4.80 – 4.85 | Triplet (t) | 1H | Stability Check: Must appear as a triplet. A singlet here implies hydrolysis to aldehyde. | |
| Ether Linker (-O-CH2-) | 4.05 – 4.15 | Doublet (d) | 2H | Reaction Monitor: Shifts downfield from ~3.4 ppm (reactant Br-CH2) to ~4.1 ppm upon O-alkylation. | |
| Ethoxy (-OCH2-) | 3.55 – 3.80 | Multiplet (m) | 4H | - | Complex pattern due to diastereotopic nature near chiral center (if applicable) or restricted rotation. |
| Ethoxy (-CH3) | 1.20 – 1.25 | Triplet (t) | 6H | Standard reference triplet. |
Critical Interpretation: The "Fluorine Effect"
Unlike standard aromatics, the 2-Fluorine substituent causes significant splitting in the aromatic protons.
-
H-3 (Ortho to F): Expect a double-multiplet due to strong
coupling ( Hz). -
H-6 (Ortho to Ether): Appears as a doublet of doublets, distinct from H-3.
13C NMR Spectral Data Analysis
The 13C spectrum provides the definitive proof of the carbon skeleton and the presence of the C-F bond.
Table 2: Diagnostic 13C NMR Data (100 MHz, CDCl3)[1]
| Carbon Type | Shift (δ ppm) | Splitting Pattern | Coupling ( | Structural Validation |
| C-F (C-2) | 152.0 – 155.0 | Doublet ( | ~245 Hz | Identity: Large coupling constant confirms C-F bond integrity. |
| C-O (C-1) | 145.0 – 147.0 | Doublet ( | ~10 Hz | Substitution: Shift confirms O-alkylation (vs 149 ppm in phenol). |
| Ar-C (C-3) | 115.0 – 117.0 | Doublet ( | ~18 Hz | Ortho-coupling. |
| Ar-C (C-4,5,6) | 120.0 – 125.0 | Doublets ( | 3-8 Hz | Meta/Para couplings. |
| Acetal (-CH-) | 100.5 – 101.5 | Singlet ( | - | Protecting Group: Characteristic acetal region. |
| Linker (-OCH2-) | 68.0 – 70.0 | Singlet ( | - | Connects Acetal to Phenol. |
| Ethoxy (-OCH2-) | 62.0 – 64.0 | Singlet ( | - | Ethyl group methylenes. |
| Methyl (-CH3) | 15.0 – 15.5 | Singlet ( | - | Ethyl group methyls. |
Experimental Protocol: NMR Sample Preparation
To ensure high-fidelity spectra (E-E-A-T principle: Reproducibility), follow this protocol.
-
Solvent Selection: Use CDCl3 (Chloroform-d) neutralized with silver foil or basic alumina if the acetal is suspected to be acid-sensitive. Avoid acidic CDCl3 which can hydrolyze the acetal in the NMR tube.
-
Concentration: Dissolve 10-15 mg of the oil in 0.6 mL of solvent.
-
Shimming: Focus on the 4.8 ppm region. Poor shimming will merge the acetal triplet into a broad singlet, leading to false negatives regarding stability.
-
Reference: Calibrate to residual CHCl3 at 7.26 ppm (1H) and 77.16 ppm (13C).
Comparative Performance Analysis
How does this compound compare to its alternatives in a reaction mixture?
| Feature | Reactant: 2-Fluorophenol | Reactant: Bromo-acetal | Product: 1-(2,2-Diethoxyethoxy)-2-F-benzene |
| Key 1H Signal | OH Singlet (~5.5 ppm) | -CH2Br (~3.4 ppm) | -OCH2- (~4.1 ppm) |
| Aromatic Region | 4H (Complex) | None | 4H (Complex, similar to phenol) |
| Acetal Signal | None | Triplet (~4.6 ppm) | Triplet (~4.8 ppm) |
| Process Decision | If present: Incomplete Reaction | If present: Excess Reagent | Target Compound |
Troubleshooting Guide
-
Issue: Appearance of a singlet at ~9.8 ppm.
-
Diagnosis: Aldehyde formation. The acetal has hydrolyzed.[1]
-
Cause: Acidic workup or acidic NMR solvent.
-
-
Issue: "Messy" aromatic region.
-
Diagnosis: Likely residual 2-fluorophenol. Check for OH peak.
-
Solution: Wash organic layer with dilute NaOH to remove unreacted phenol.
-
References
-
National Institutes of Health (NIH). Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling. (Context for Silodosin intermediates). Available at: [Link]
-
PubChem. 1-Ethyl-2-fluorobenzene Spectral Information. (Reference for Fluorobenzene coupling constants). Available at: [Link]
Sources
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene
Welcome to a comprehensive guide on the mass spectrometry analysis of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene. This document is intended for researchers, scientists, and drug development professionals seeking to understand the optimal analytical strategies for this and structurally related molecules. We will delve into a comparative analysis of various mass spectrometry techniques, providing experimental insights and supporting data to guide your method development.
Introduction to 1-(2,2-Diethoxyethoxy)-2-fluorobenzene and its Analytical Challenges
1-(2,2-Diethoxyethoxy)-2-fluorobenzene is a unique molecule incorporating a fluorinated aromatic ring and a diethoxyethoxy side chain. The presence of the electronegative fluorine atom and the polar ether linkages bestows upon it distinct chemical properties that necessitate a careful selection of analytical techniques for its characterization and quantification.[1][2] The fluorine atom can be a useful intrinsic tag for detection in complex matrices, as naturally occurring fluorinated compounds are rare.[3]
The primary challenge in the mass spectrometric analysis of this compound lies in choosing a method that can provide both sensitive detection and sufficient structural information through fragmentation. The choice between gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), along with the selection of an appropriate ionization source, is critical for achieving optimal results.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is paramount in mass spectrometry as it governs the type and quality of data obtained. Here, we compare the suitability of Electron Ionization (EI), typically used with GC-MS, and soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), commonly coupled with LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4] Given the structure of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene, its volatility should be sufficient for GC analysis. EI is a hard ionization technique that involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion and extensive fragmentation.[5]
Strengths:
-
Rich Fragmentation: EI provides detailed fragmentation patterns that are highly reproducible and can be used for structural elucidation and library matching.
-
High Sensitivity for Volatile Compounds: GC-MS offers excellent sensitivity for compounds that are amenable to gas chromatography.
Weaknesses:
-
Molecular Ion Intensity: The molecular ion peak may be weak or absent due to extensive fragmentation, making it difficult to determine the molecular weight.[6]
-
Thermal Degradation: There is a potential for thermal degradation of the diethoxyethoxy side chain in the hot GC inlet or column.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Inlet: Splitless injection at 250°C.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is ideal for the analysis of less volatile, thermally labile, and more polar compounds.[7] Given the polar ether groups in 1-(2,2-Diethoxyethoxy)-2-fluorobenzene, LC-MS presents a viable alternative to GC-MS.
ESI is a soft ionization technique that generates ions from a liquid phase, typically by applying a high voltage to a nebulized spray.[8][9] It is particularly well-suited for polar molecules and often produces protonated molecules [M+H]+ or adducts with other cations (e.g., [M+Na]+).[9]
Strengths:
-
Soft Ionization: Preserves the molecular ion, allowing for straightforward determination of the molecular weight.
-
Suitable for Polar Compounds: The polarity of the diethoxyethoxy chain makes it amenable to ESI.
Weaknesses:
-
Limited Fragmentation: ESI often produces minimal fragmentation, which may necessitate tandem mass spectrometry (MS/MS) for structural information.
-
Matrix Effects: The ionization efficiency can be suppressed by co-eluting matrix components.
APCI is another soft ionization technique that is suitable for a wide range of compounds, including those with moderate to low polarity.[10][11] It involves the ionization of the analyte in the gas phase at atmospheric pressure through reactions with reagent ions.[10][11]
Strengths:
-
Broader Applicability: Can ionize less polar compounds that are not well-suited for ESI.[11]
-
Robustness: Generally less susceptible to matrix effects than ESI.
Weaknesses:
-
Thermal Input: The heated nebulizer used in APCI can cause thermal degradation of sensitive compounds.
-
Adduct Formation: Can also lead to the formation of various adducts, potentially complicating the mass spectrum.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene in 1 mL of a methanol/water (50:50) mixture.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions (ESI/APCI):
-
Ionization Mode: Positive.
-
Capillary Voltage (ESI): 3.5 kV.
-
Corona Current (APCI): 5 µA.
-
Gas Temperature: 350°C.
-
Mass Range: m/z 100-500.
-
Fragmentation Analysis and Structural Elucidation
Understanding the fragmentation patterns is key to confirming the structure of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene.[12]
Predicted EI Fragmentation
Under EI conditions, the molecule is expected to undergo several characteristic fragmentation pathways:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen atoms is a common fragmentation pathway for ethers.
-
Cleavage of the Ether Linkages: Scission of the C-O bonds within the diethoxyethoxy side chain.
-
Loss of Ethoxy and Diethoxy Groups: Neutral losses corresponding to these functional groups.
-
Aromatic Ring Fragmentation: Fragmentation of the fluorinated benzene ring, though typically less favorable than side-chain fragmentation.
The stability of the resulting carbocations will influence the relative abundance of the fragment ions.[5]
Tandem MS (MS/MS) for Structural Confirmation
With soft ionization techniques like ESI and APCI, tandem mass spectrometry (MS/MS) is essential for obtaining structural information. By selecting the precursor ion (e.g., [M+H]+) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated. This allows for the confirmation of the connectivity of the molecule.
Data Presentation and Comparison
To facilitate a direct comparison of the different analytical approaches, the following tables summarize the expected performance characteristics.
| Parameter | GC-MS (EI) | LC-MS (ESI) | LC-MS (APCI) |
| Molecular Ion Detection | Low to None | High | Moderate to High |
| Fragmentation | Extensive | Minimal (MS1) | Minimal (MS1) |
| Structural Information | High (from MS1) | High (with MS/MS) | High (with MS/MS) |
| Sensitivity | High | High | Moderate |
| Compound Volatility Requirement | High | Low | Low |
| Thermal Stability Requirement | High | Low | Moderate |
| Matrix Effects | Low | High | Moderate |
Table 1: Comparison of Mass Spectrometry Techniques for the Analysis of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene.
| Technique | Expected Key Ions (m/z) | Interpretation |
| GC-MS (EI) | 228 | Molecular Ion (M+) |
| 183 | [M - OCH2CH3]+ | |
| 155 | [M - OCH2CH(OCH2CH3)2]+ | |
| 123 | [C6H4FOCH2]+ | |
| 111 | [C6H4FO]+ | |
| 95 | [C6H4F]+ | |
| 75 | [CH(OCH2CH3)2]+ | |
| LC-MS (ESI/APCI) | 229 | [M+H]+ |
| 251 | [M+Na]+ |
Table 2: Predicted Key Ions for 1-(2,2-Diethoxyethoxy)-2-fluorobenzene in Different Mass Spectrometry Techniques.
Visualizing the Workflow and Fragmentation
To further clarify the analytical process and expected molecular breakdown, the following diagrams are provided.
Caption: Workflow for GC-MS analysis.
Caption: Workflow for LC-MS analysis.
Caption: Proposed EI fragmentation pathway.
Conclusion and Recommendations
The optimal mass spectrometry method for the analysis of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene depends on the specific analytical goal.
-
For structural confirmation and identification , GC-MS with EI is highly recommended due to its extensive and reproducible fragmentation patterns, which can be invaluable for detailed structural elucidation.
-
For quantification in complex matrices and for thermally labile analogs , LC-MS with ESI or APCI is the preferred approach. ESI is likely to provide better sensitivity for this polar molecule, while APCI may offer greater robustness. Tandem mass spectrometry (MS/MS) will be necessary to achieve selectivity and confirm identity in these analyses.
By understanding the principles and comparative performance of these techniques, researchers can develop robust and reliable methods for the analysis of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene and similar molecules in various scientific applications.
References
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PeerJ. (2021, November 23). Extended characterization of petroleum aromatics using off-line LC-GC-MS. Retrieved from [Link]
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ACS Publications. (2019, February 25). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry. Retrieved from [Link]
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ACS Publications. Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. Analytical Chemistry. Retrieved from [Link]
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NIH. (n.d.). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). PMC. Retrieved from [Link]
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DergiPark. (2018, October 18). TLC and GC-MS analysis of petroleum ether fraction of fermented wood "Nikhra" of Acacia seyal. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved from [Link]
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Chromatography Online. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC International. Retrieved from [Link]
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NIH. (2021, February 2). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]
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YouTube. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]
-
YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]
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ResearchGate. (2025, September 2). (PDF) Gas chromatography-mass spectrometry (GC-MS) analysis of petroleum ether extract (oil) and bio-assays of crude extract of Iris germanica. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, December 4). Mass Spectra of THMs and Fluorobenzene. Retrieved from [Link]
-
MDPI. (n.d.). Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. Retrieved from [Link]
-
PubMed. (2015, February 3). Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source. Retrieved from [Link]
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DTIC. (n.d.). mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. Retrieved from [Link]
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NIST. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]
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NIH. (n.d.). Populations of Metal-Glycan Structures Influence MS Fragmentation Patterns. PMC. Retrieved from [Link]
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PubMed Central. (n.d.). Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L. Retrieved from [Link]
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Sci-Hub. (n.d.). Derivatization for Electrospray Ionization Mass Spectrometry. 3. Electrochemically Ionizable Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) HPLC-MS/MS of Highly Polar Compounds. Retrieved from [Link]
-
NASA Technical Reports Server (NTRS). (n.d.). Atmospheric pressure chemical ionization studies of non-polar isomeric hydrocarbons using ion mobility spectrometry and mass spectrometry with different ionization techniques. Retrieved from [Link]
-
PubChem - NIH. (n.d.). (Diethoxymethoxy)benzene. Retrieved from [Link]
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ACS Publications. (n.d.). In-source Microdroplet Derivatization using Coaxial Contained-Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccha. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Tisserand Institute. (n.d.). The Highs and Lows of GC-MS in Essential Oil Analysis. Retrieved from [Link]
-
NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]
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Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
-
Waters Corporation. (n.d.). Atmospheric Pressure Ionization Sources: Their Use and Applicability. Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
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MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. Retrieved from [Link]
-
PubChem. (n.d.). Dinitrofluorobenzene. Retrieved from [Link]
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A Comparative Spectroscopic Guide to 1-(2,2-Diethoxyethoxy)-2-fluorobenzene
This guide provides an in-depth spectroscopic characterization of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene, a compound of interest in medicinal chemistry and materials science due to its unique combination of a fluorinated aromatic ring and a flexible diether side chain. For researchers and drug development professionals, unambiguous structural confirmation and purity assessment are paramount. This document outlines the expected spectroscopic signatures of the target molecule and compares them with relevant alternatives to provide a robust analytical framework. The methodologies described herein are designed to be self-validating, ensuring high confidence in the generated data.
Introduction to Spectroscopic Characterization
The structural elucidation of a novel chemical entity like 1-(2,2-Diethoxyethoxy)-2-fluorobenzene relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the chemical environment of magnetically active nuclei, revealing connectivity and stereochemistry. For this molecule, ¹H and ¹³C NMR will map the carbon-hydrogen framework, while ¹⁹F NMR will offer a highly sensitive probe for the fluorine atom's environment.[1]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its structure through fragmentation analysis.
This guide will first detail the expected spectroscopic data for our target compound and the protocols to obtain them, followed by a direct comparison with structurally similar molecules to highlight key differentiating features.
Spectroscopic Profile of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene
The following sections predict the spectral data based on established principles of spectroscopy and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule characterization. The presence of a fluorine atom provides a unique handle for both ¹⁹F NMR and for observing its coupling to nearby ¹H and ¹³C nuclei.[1]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic side chain.
-
Aromatic Region (δ 6.8-7.2 ppm): The four protons on the benzene ring will appear as a complex multiplet due to proton-proton and proton-fluorine couplings. The proton ortho to the fluorine and meta to the ether group will likely be the most downfield.
-
Side Chain Protons:
-
-O-CH₂-CH(OEt)₂ (δ ~4.1 ppm): The two protons of the methylene group attached to the aromatic ring will likely appear as a triplet.
-
-O-CH₂-CH(OEt)₂ (δ ~4.8 ppm): The single proton of the acetal group will appear as a triplet.
-
-CH(O-CH₂-CH₃)₂ (δ ~3.5-3.7 ppm): The four protons of the two methylene groups in the ethoxy fragments will appear as overlapping quartets.
-
-CH(O-CH₂-CH₃)₂ (δ ~1.2 ppm): The six protons of the two methyl groups will appear as a triplet.
-
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃): The carbon spectrum will show signals for all 12 unique carbon atoms, with the carbon directly bonded to fluorine exhibiting a large one-bond coupling constant (¹JCF).
-
Aromatic Carbons (δ 115-160 ppm): Six distinct signals are expected. The carbon bearing the fluorine (C-F) will be a doublet with a large coupling constant (~245 Hz). The carbon bearing the ether group (C-O) will also be a doublet due to two-bond coupling to fluorine.
-
Side Chain Carbons:
-
-O-CH₂- (δ ~70 ppm)
-
-CH(OEt)₂ (δ ~101 ppm)
-
-O-CH₂-CH₃ (δ ~62 ppm)
-
-CH₂-CH₃ (δ ~15 ppm)
-
Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃): A single resonance is expected, likely in the range of δ -110 to -140 ppm, which is typical for fluoroaromatic compounds.[2]
Infrared (IR) Spectroscopy
The IR spectrum is used to confirm the presence of key functional groups.
-
C-O-C Stretch (Ether): Strong, characteristic bands are expected in the 1050-1250 cm⁻¹ region.
-
C-F Stretch: A strong band around 1200-1250 cm⁻¹ is indicative of the aryl-fluoride bond.
-
Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-H Stretch (Aliphatic and Aromatic): Bands will appear around 2850-3000 cm⁻¹ (aliphatic) and 3000-3100 cm⁻¹ (aromatic).
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry will provide the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The molecular weight of C₁₂H₁₇FO₃ is 228.11. The molecular ion peak should be observed at m/z = 228.
-
Key Fragments: Expect fragmentation of the ether side chain. Common losses would include ethoxy groups (-45 Da), and cleavage of the C-O bond connecting the side chain to the ring. A prominent peak corresponding to the fluorophenoxy cation (m/z = 111) is also anticipated.
Experimental Protocols & Workflow
To ensure data integrity, standardized protocols must be followed.
General Workflow for Spectroscopic Analysis
The following diagram illustrates the logical flow from sample receipt to final data interpretation.
Caption: General workflow for spectroscopic characterization.
Step-by-Step Methodologies
NMR Spectroscopy:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is required.
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data (FID). Integrate the ¹H NMR signals and reference the spectra to TMS (0 ppm) or the residual solvent peak.
IR Spectroscopy (FT-IR):
-
Sample Preparation: If the sample is an oil, apply a thin film between two salt plates (e.g., NaCl or KBr). If it is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan of the empty sample compartment or the clean ATR crystal.
-
Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the key vibrational bands and compare them to known correlation tables.
Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.
-
Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source. Set an appropriate temperature program for the GC oven to ensure good separation and peak shape.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Data Acquisition: Acquire mass spectra across the GC peak corresponding to the compound of interest. Scan a mass range of m/z 50-450.[3]
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to corroborate the proposed structure.
Comparison with Alternative Compounds
To understand the unique spectral features of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene, it is instructive to compare it with structurally related compounds. We will consider 1,2-dimethoxy-4-fluorobenzene (Alternative 1) and Fluorobenzene (Alternative 2).
| Spectroscopic Feature | 1-(2,2-Diethoxyethoxy)-2-fluorobenzene (Predicted) | 1,2-dimethoxy-4-fluorobenzene (Alternative 1)[4] | Fluorobenzene (Alternative 2)[5][6] |
| Formula | C₁₂H₁₇FO₃ | C₈H₉FO₂ | C₆H₅F |
| Molecular Weight | 228.11 | 156.06 | 96.04 |
| ¹H NMR (Aromatic) | Complex multiplet (δ 6.8-7.2) | Multiplets around δ 6.8-7.0 | Multiplets around δ 7.0-7.3 |
| ¹H NMR (Aliphatic) | Signals for diethoxyethoxy group (δ 1.2, 3.5-3.7, 4.1, 4.8) | Two singlets for methoxy groups (δ ~3.8-3.9) | N/A |
| ¹³C NMR (C-F) | Doublet, ¹JCF ≈ 245 Hz | Doublet, ¹JCF ≈ 240-250 Hz | Doublet, ¹JCF ≈ 245 Hz |
| IR (C-O-C Stretch) | Strong, 1050-1250 cm⁻¹ | Strong, ~1270 cm⁻¹ | N/A |
| MS (Molecular Ion) | m/z 228 | m/z 156 | m/z 96 |
Analysis of Comparison:
-
¹H NMR: The most significant difference is in the aliphatic region. The complex set of signals for the diethoxyethoxy group in our target compound is a clear identifier, contrasting sharply with the simple methoxy singlets of Alternative 1 and the complete absence of aliphatic signals in Alternative 2.
-
¹³C NMR: While the C-F coupling is a common feature, the number and chemical shifts of the aliphatic carbons provide unambiguous differentiation for the target compound.
-
IR Spectroscopy: The presence of strong C-O-C stretching bands clearly distinguishes the target compound and Alternative 1 from Fluorobenzene.
-
Mass Spectrometry: The molecular ion peak is the most direct way to distinguish between these compounds, with each having a unique molecular weight.
Conclusion
The spectroscopic characterization of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene is achieved through a combination of NMR, IR, and MS techniques. The ¹H NMR spectrum provides a unique fingerprint due to the diethoxyethoxy side chain, while ¹⁹F NMR confirms the presence and environment of the fluorine atom. IR spectroscopy verifies the ether functional groups, and mass spectrometry confirms the molecular weight. When compared to simpler analogues like 1,2-dimethoxy-4-fluorobenzene and fluorobenzene, the unique signals arising from the extended ether side chain provide clear and unambiguous points of differentiation. This comprehensive analytical approach ensures high confidence in the structural assignment and purity of the compound, which is critical for its application in research and development.
References
-
The Royal Society of Chemistry. Supporting Information for an article. Available at: [Link]
- Google Patents. CN101811942A - Synthesizing method for 1,2-dimethoxy benzene.
-
Polymer Chemistry (RSC Publishing). Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Available at: [Link]
-
ResearchGate. Synthesis of 2-(2,6-Dialkoxyphenyl-)-benzo[b]furan Derivatives | Request PDF. Available at: [Link]
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MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Available at: [Link]
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American Chemical Society. Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents. Available at: [Link]
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DTIC. mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. Available at: [Link]
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Wikipedia. Photoredox catalysis. Available at: [Link]
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ChemRxiv. Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. Available at: [Link]
-
PubChem. 1,2-Diethylbenzene | C10H14 | CID 8657. Available at: [Link]
-
Chemistry LibreTexts. Mass Spectra of THMs and Fluorobenzene. Available at: [Link]
-
PubChem. 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183. Available at: [Link]
-
PubChem. 1-Ethyl-2-fluorobenzene | C8H9F | CID 11105361. Available at: [Link]
-
SpectraBase. 1-Ethoxy-2-methoxybenzene - Optional[13C NMR] - Spectrum. Available at: [Link]
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Efficacy Assessment of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene: A Comparative Analysis for Application in Medicinal Chemistry
An In-Depth Technical Guide
This guide provides a comprehensive evaluation of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene, a novel chemical entity with potential applications in drug discovery and development. Given the limited direct research on this specific molecule, this document establishes a framework for assessing its potential efficacy by dissecting its core chemical motifs: the 2-fluorophenyl group and the diethoxyethoxy side chain. We will compare its projected physicochemical and metabolic properties against established alternatives, providing researchers with the foundational data and experimental protocols needed to explore its utility as a building block in the synthesis of next-generation therapeutics.
Deconstructing the Molecule: Predicted Physicochemical and Pharmacokinetic Profile
The structure of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene suggests a combination of properties desirable in medicinal chemistry. The 2-fluorophenyl group is a well-established bioisostere for a phenyl group, offering distinct advantages in metabolic stability and binding interactions. The introduction of a fluorine atom can significantly alter the electronic properties of the aromatic ring and can be a key site for hydrogen bonding or other non-covalent interactions with protein targets.
The diethoxyethoxy side chain is a flexible, hydrophilic linker. Its presence is likely to enhance aqueous solubility, a critical parameter for drug formulation and bioavailability. This side chain may also influence the molecule's ability to permeate cell membranes and could potentially be engineered to modulate interactions with drug transporters.
To contextualize the potential of this molecule, we compare its predicted properties to those of common alternatives in the following table.
| Property | 1-(2,2-Diethoxyethoxy)-2-fluorobenzene (Predicted) | Anisole (2-fluoroanisole) | 2-Fluorophenoxyethanol |
| Predicted Lipophilicity (cLogP) | Moderately Lipophilic | Lipophilic | Moderately Hydrophilic |
| Metabolic Stability | Potentially enhanced due to the C-F bond | Susceptible to O-dealkylation | Susceptible to oxidation |
| Aqueous Solubility | High, due to the diethoxyethoxy chain | Low | Moderate |
| Hydrogen Bond Acceptors | 3 (the ether oxygens) | 1 | 2 |
| Potential for Bioisosteric Replacement | Can serve as a scaffold for larger molecules | Limited to smaller analogues | Can mimic serine or threonine side chains |
Comparative Analysis: The Role of Fluorine in Aromatic Systems
The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, particularly Cytochrome P450s. This can lead to an increased half-life and improved pharmacokinetic profile of a drug.
Furthermore, the electronegativity of fluorine can modulate the acidity of nearby protons and influence the overall electronic distribution of the aromatic ring. This can lead to more favorable interactions with the target protein, such as enhanced hydrogen bonding or dipole-dipole interactions.
DOT Diagram: Influence of 2-Fluoro Substitution on Metabolic Stability
Caption: Metabolic fate of an unsubstituted vs. a 2-fluorophenyl ring.
The Diethoxyethoxy Side Chain as a Solubility Enhancer
Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and challenging formulation. The diethoxyethoxy group is a flexible, polar side chain that can significantly improve the solubility of a parent molecule. The multiple ether oxygens can act as hydrogen bond acceptors, facilitating interactions with water molecules.
This side chain can be compared to other common solubilizing groups, such as polyethylene glycol (PEG) chains or simple alcohols. The diethoxyethoxy group offers a balance between increased solubility and maintaining a manageable molecular weight and lipophilicity.
Experimental Protocols for Efficacy Assessment
To empirically validate the predicted properties of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene, the following experimental protocols are recommended.
Protocol 1: Synthesis of a Derivative for Biological Screening
This protocol describes a general method for coupling 1-(2,2-Diethoxyethoxy)-2-fluorobenzene to a hypothetical core scaffold using a Suzuki coupling reaction.
Materials:
-
1-(2,2-Diethoxyethoxy)-2-fluorobenzene
-
A suitable boronic acid or ester derivative of a core scaffold
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Anhydrous solvent (e.g., Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction flask, add the boronic acid derivative (1.0 eq), 1-(2,2-Diethoxyethoxy)-2-fluorobenzene (1.2 eq), and K2CO3 (2.0 eq).
-
Purge the flask with an inert gas for 15 minutes.
-
Add anhydrous dioxane to the flask.
-
Add the palladium catalyst (0.05 eq) to the reaction mixture.
-
Heat the reaction to 100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
DOT Diagram: Suzuki Coupling Workflow
Caption: Step-by-step workflow for Suzuki coupling.
Protocol 2: In Vitro Metabolic Stability Assay
This assay will assess the stability of the compound in the presence of liver microsomes.
Materials:
-
Test compound (1-(2,2-Diethoxyethoxy)-2-fluorobenzene derivative)
-
Human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Control compound (e.g., Verapamil)
-
Acetonitrile (for quenching)
-
LC-MS/MS for analysis
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add phosphate buffer, the test compound, and human liver microsomes.
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance.
Conclusion and Future Directions
While 1-(2,2-Diethoxyethoxy)-2-fluorobenzene is not a widely studied compound, its constituent parts suggest significant potential as a valuable building block in medicinal chemistry. The combination of a metabolically stable 2-fluorophenyl ring and a solubility-enhancing diethoxyethoxy side chain presents a compelling profile for the development of novel drug candidates. The experimental protocols outlined in this guide provide a clear path for researchers to synthesize derivatives and assess their efficacy in relevant biological systems. Further investigation into the synthetic accessibility and biological activity of compounds incorporating this moiety is warranted.
References
-
Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
The Role of Fluorine in Drug Design and Development. Nature Reviews Drug Discovery. [Link]
-
Improving Drug Solubility for Oral Delivery using Solid Dispersions. European Journal of Pharmaceutics and Biopharmaceutics. [Link]
-
Suzuki-Miyaura Coupling. Chemical Reviews. [Link]
-
In Vitro Assessment of Metabolic Stability. Current Drug Metabolism. [Link]
A Senior Application Scientist's Guide to the Reactivity of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene and Its Analogs
Introduction: The Strategic Importance of Fluorinated Aryl Ethers
In the landscape of modern drug discovery and materials science, fluorinated aryl ethers serve as indispensable structural motifs. The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The compound 1-(2,2-diethoxyethoxy)-2-fluorobenzene is a sophisticated building block, combining the reactivity of a fluoroaromatic system with the physical property modulation offered by a flexible diethoxyethoxy side chain. Understanding its reactivity in comparison to simpler, more common analogs like 2-fluoroanisole and fluorobenzene is critical for chemists aiming to leverage its unique properties in complex syntheses.
This guide provides an in-depth, objective comparison of the reactivity of 1-(2,2-diethoxyethoxy)-2-fluorobenzene. We will dissect the electronic and steric contributions of its constituent functional groups and predict its behavior in key synthetic transformations, supported by established principles and experimental data from analogous systems.
Pillar 1: Deconstructing the Substituent Effects
The reactivity of a substituted benzene ring is governed by the interplay of inductive and resonance effects of its substituents.[3][4] A nuanced understanding of these effects is paramount to predicting reaction outcomes.
-
Fluorine (-F): The most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), deactivating the aromatic ring towards electrophilic attack. However, it also possesses lone pairs that can be donated into the ring via resonance (+R). While the -I effect dominates, making it an overall deactivating group, the +R effect is sufficient to direct incoming electrophiles to the ortho and para positions.[5][6] In nucleophilic aromatic substitution (SNAr), fluorine's high electronegativity polarizes the C-F bond, making the ipso-carbon highly electrophilic and rendering fluoride an excellent leaving group, often superior to other halogens.[7][8]
-
Simple Alkoxy Groups (-OR, e.g., -OCH₃): The oxygen atom is more electronegative than carbon, leading to a modest -I effect. However, the oxygen's lone pairs provide a powerful +R effect, donating significant electron density into the ring. This +R effect dominates, making alkoxy groups strongly activating and ortho, para-directing for electrophilic aromatic substitution (EAS).[6][9]
-
The 1-(2,2-Diethoxyethoxy) Group: This substituent introduces two key features beyond a simple alkoxy group:
-
Enhanced Steric Hindrance: The bulky, flexible chain presents a significant steric shield, particularly at the adjacent ortho position (C6). This can be expected to dramatically influence the regioselectivity of reactions.
-
Potential for Chelation: The presence of multiple ether oxygens creates a polydentate Lewis basic site, which can chelate with metal cations. This property is especially relevant in reactions involving organometallic reagents, such as directed ortho-metalation.
-
The following diagram illustrates the balance of these electronic effects.
Caption: Electronic effects of fluoro and alkoxy substituents.
Pillar 2: Comparative Reactivity in Key Transformations
We will now compare the expected reactivity of our target compound with its simpler analogs—2-fluoroanisole and fluorobenzene—across three fundamental classes of aromatic reactions.
A. Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions involve the attack of a nucleophile on an aromatic ring, displacing a leaving group. The reaction is facilitated by electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex).[7][10]
-
Fluorobenzene: Lacks strong activation and is generally unreactive towards classical SNAr unless harsh conditions are used or photoredox catalysis is employed to generate a radical cation.[11]
-
2-Fluoroanisole: The electron-donating methoxy group deactivates the ring towards SNAr compared to a ring with electron-withdrawing groups. However, the reaction is still feasible with strong nucleophiles due to the excellent leaving group ability of fluoride.
-
1-(2,2-Diethoxyethoxy)-2-fluorobenzene: Like 2-fluoroanisole, the powerful electron-donating nature of the alkoxy group disfavors this reaction pathway. Furthermore, the significant steric bulk of the diethoxyethoxy chain would sterically hinder the nucleophile's approach to the C1 carbon.
Predicted Reactivity Order for SNAr: 2-Fluoroanisole > 1-(2,2-Diethoxyethoxy)-2-fluorobenzene >> Fluorobenzene
| Compound | Key Features for SNAr | Predicted Relative Rate |
| 1-(2,2-Diethoxyethoxy)-2-fluorobenzene | Strong +R deactivation; High steric hindrance at C1. | Slow |
| 2-Fluoroanisole | Strong +R deactivation; Low steric hindrance. | Moderate |
| Fluorobenzene | No activating/deactivating group. | Very Slow / Inert |
B. Electrophilic Aromatic Substitution (EAS)
In EAS, an electrophile attacks the electron-rich aromatic ring.[12][13] Activating, electron-donating groups accelerate this reaction, while deactivating groups slow it down.[14] The regiochemical outcome is determined by the directing effects of the existing substituents.
-
Fluorobenzene: Deactivated compared to benzene, but substitution occurs primarily at the para position due to the fluorine's directing effect and lower steric hindrance compared to the ortho position.[5]
-
2-Fluoroanisole: The strongly activating methoxy group is the dominant directing influence.[6] It directs ortho and para. The para position (C4) and the ortho position (C6) are most activated. Substitution at C4 is generally favored to avoid steric clash with the methoxy group.
-
1-(2,2-Diethoxyethoxy)-2-fluorobenzene: The diethoxyethoxy group is a powerful activating and ortho, para-directing group. The fluorine is a deactivating ortho, para-director.
-
Directing Effects: The powerful alkoxy group will dominate. It directs to its para position (C4) and its free ortho position (C6).
-
Steric Hindrance: Attack at the C6 position is severely hindered by the bulky side chain.
-
Predicted Outcome: Electrophilic attack will overwhelmingly favor the C4 position, which is activated by the alkoxy group and sterically accessible.
-
Caption: Predicted regioselectivity for EAS.
C. Directed ortho-Metalation (DoM)
DoM is a powerful method for functionalizing the position ortho to a directing metalation group (DMG).[15] The DMG, typically containing a heteroatom, coordinates to an organolithium reagent, directing deprotonation of the adjacent C-H bond.
-
Fluorobenzene: Does not undergo DoM as fluorine is a poor DMG.
-
2-Fluoroanisole: The methoxy group is an effective DMG. Lithiation will occur at the C3 position, directed by the methoxy group, as the C-F bond is less acidic and fluorine is not a directing group for lithiation.
-
1-(2,2-Diethoxyethoxy)-2-fluorobenzene: The diethoxyethoxy group is an excellent DMG. The multiple ether oxygens can form a stable chelate with the lithium cation, significantly enhancing the acidity of the adjacent C-H proton at the C6 position. This chelation-assisted deprotonation is expected to be more efficient than with a simple methoxy group. The fluorine at C2 would likely have a minor acidifying effect on the C3 proton, but the powerful chelation effect of the alkoxy group at C1 is expected to dominate, directing metalation exclusively to C6.
Predicted Reactivity Order for DoM: 1-(2,2-Diethoxyethoxy)-2-fluorobenzene > 2-Fluoroanisole >> Fluorobenzene
Pillar 3: Experimental Protocols & Data
Representative Protocol: SNAr with Pyrrolidine
This protocol describes the nucleophilic substitution of the fluorine atom in 2-fluoroanisole with pyrrolidine. It is a well-established transformation that provides a baseline for comparison.
Sources
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Safety Operating Guide
Personal protective equipment for handling 1-(2,2-Diethoxyethoxy)-2-fluorobenzene
Immediate Safety Briefing: Hazard Analysis Based on Structural Analogs
Given the absence of a dedicated Safety Data Sheet (SDS) for 1-(2,2-Diethoxyethoxy)-2-fluorobenzene, we must infer its potential hazards from related chemical structures. The molecule combines a fluorinated benzene ring with an ether chain.
-
Fluorinated Aromatic Core: Compounds like fluorobenzene and 1,4-dimethoxy-2-fluorobenzene are known to cause skin, eye, and respiratory tract irritation.[1] Some are flammable liquids.[2][3] A critical, though less common, concern with fluorinated organic compounds is their potential to decompose under heat to produce highly toxic and corrosive gases, such as hydrogen fluoride (HF).[4][5]
-
Ether Linkage: Ethers can form explosive peroxides over time, although this is more common with simple alkyl ethers. The diethoxy group in this molecule is less prone, but caution is still warranted.
-
Overall Assessment: The toxicological properties of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene have not been fully investigated.[1] Therefore, we will operate under the assumption that it is an irritant to the eyes, skin, and respiratory system, and handle it with appropriate engineering controls and personal protective equipment to prevent all routes of exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is the cornerstone of safe handling. The following recommendations are based on a risk assessment for activities ranging from small-scale transfers to larger-scale reactions.
Eye and Face Protection
Direct contact with the eyes can cause serious, potentially irreversible damage.[2]
-
Minimum Requirement: At all times when handling the compound, wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][6]
-
Elevated Risk Operations: For procedures with a higher risk of splashing (e.g., transfers of volumes >50 mL, reactions under pressure, or heating), a full-face shield must be worn in addition to chemical safety goggles.[7][8]
Hand Protection
Skin contact is a primary route of exposure. The choice of glove material is critical, as no single material is impervious to all chemicals. Aromatic compounds can be particularly challenging for common glove types.
-
Recommended Primary Gloves: Butyl or Viton® gloves are recommended for prolonged contact or immersion, as they generally offer good resistance to aromatic hydrocarbons.[9][10]
-
Double Gloving for Splash Protection: For routine handling and transfers where only incidental contact is expected, double-gloving is a robust practice. Wear a primary, chemical-resistant glove (e.g., thicker nitrile) underneath a secondary disposable nitrile glove. This allows for the immediate removal of the outer glove upon contamination without compromising hand protection.[7]
-
Glove Integrity: Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.[10]
Body Protection
Protecting the skin from accidental spills is crucial.
-
Standard Laboratory Attire: A flame-resistant laboratory coat should be worn at all times and kept fully fastened.[7]
-
Enhanced Protection: For larger-scale operations (>100 mL) or when there is a significant risk of splashing, supplement your lab coat with a chemical-resistant apron made of materials like neoprene or butyl rubber.[10]
Respiratory Protection
Inhalation of vapors or aerosols must be avoided.
-
Primary Engineering Control: All handling of 1-(2,2-Diethoxyethoxy)-2-fluorobenzene must be conducted within a certified chemical fume hood with adequate ventilation to keep airborne concentrations low.[1][11]
-
Respirator Use: If engineering controls are insufficient or during a large-scale spill, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1] This would typically involve a NIOSH-approved respirator with an organic vapor cartridge.
PPE Selection Summary
| Task / Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Small Transfer (<10mL) | Chemical Safety Goggles | Double-gloved (Nitrile) | Flame-Resistant Lab Coat | Chemical Fume Hood |
| Reaction Setup/Workup (10-100mL) | Chemical Safety Goggles | Butyl or Viton® Gloves (or double-gloved) | Flame-Resistant Lab Coat | Chemical Fume Hood |
| Large Scale (>100mL) / Splash Risk | Goggles and Face Shield | Butyl or Viton® Gloves | Chemical-Resistant Apron over Lab Coat | Chemical Fume Hood |
| Spill Cleanup | Goggles and Face Shield | Butyl or Viton® Gloves | Chemical-Resistant Apron or Suit | Air-Purifying Respirator with Organic Vapor Cartridges (if required) |
Operational and Disposal Plans
A safe protocol extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory.
Experimental Workflow: From Receipt to Disposal
Caption: Safe handling workflow for 1-(2,2-Diethoxyethoxy)-2-fluorobenzene.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure an eyewash station and safety shower are accessible and unobstructed.[1] Prepare all necessary equipment and reagents to minimize time spent handling the open chemical.
-
Location: Conduct all work in a chemical fume hood. Keep the container tightly closed when not in use.[1][11]
-
Transfers: When transferring the liquid, use a funnel and perform the operation over a secondary containment tray to catch any drips or spills.
-
Heating: If heating is required, use a well-controlled heating mantle and monitor the reaction closely. Be aware that thermal decomposition may generate hazardous gases.[4]
-
After Handling: Wash hands and any exposed skin thoroughly with soap and water after completing the task, even if no contact is suspected.[11]
Emergency Procedures
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention. Because of the fluorine component, if irritation is severe or persistent, inform medical personnel of potential hydrogen fluoride exposure, for which specific treatments like calcium gluconate gel may be needed.[5][12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[2][13] Seek immediate medical attention.
-
Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Do NOT use mouth-to-mouth resuscitation.[1] Seek immediate medical attention.
-
Spill: For a small spill (<50 mL) inside a fume hood, absorb the material with an inert absorbent (e.g., sand, diatomaceous earth).[11][14] Place the contaminated material into a suitable, labeled disposal container. Ventilate the area well. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
-
Waste Collection: All waste contaminated with 1-(2,2-Diethoxyethoxy)-2-fluorobenzene, including used gloves, absorbent materials, and empty containers, must be collected in a clearly labeled, sealed container for hazardous waste.
-
Waste Stream: Designate this waste as "halogenated organic waste." Do not mix with other waste streams unless explicitly permitted by your institution's disposal guidelines.
-
Final Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[2][13]
By adhering to these synthesized, conservative guidelines, researchers can confidently and safely handle 1-(2,2-Diethoxyethoxy)-2-fluorobenzene, ensuring personal safety and scientific integrity in the laboratory.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Dimethoxy-2-fluorobenzene, 99%.
- Carl ROTH. (n.d.). Safety Data Sheet: 1,2-Dichlorobenzene.
- PPG. (2025, October 17). SAFETY DATA SHEET.
- New Jersey Department of Health. (1998, June). 1,2-DICHLOROBENZENE HAZARD SUMMARY.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 1,2 Dichlorobenzene | Medical Management Guidelines.
- Carl ROTH. (n.d.). Safety Data Sheet: Fluorobenzene.
- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - Fluorobenzene.
- Fisher Scientific Chemicals, Inc. (n.d.). SAFETY DATA SHEET - 1,2-Diethoxybenzene.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - Fluorobenzene.
- Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - Fluorobenzene.
- BenchChem. (2025, December). Safety and handling of fluorinated organic compounds.
- Environmental Health and Safety, The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart.
- ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- Pfizer. (2012, April 11). MATERIAL SAFETY DATA SHEET.
- Environment, Health and Safety, University of California, Berkeley. (n.d.). Hand Protection Chemical Resistance Guide.
- Santa Cruz Biotechnology. (2015, April 2). SAFETY DATA SHEET.
- UPenn EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
- Office of Environmental Health and Safety, East Carolina University. (n.d.). Chemical Resistance Selection Chart for Protective Gloves.
- PPG. (2024, April 23). SAFETY DATA SHEET.
- Plastics Europe. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins.
- OSU Chemistry. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials.
- Environment, Health & Safety, University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.
- Purdue University, Department of Chemistry. (n.d.). Fluorine Safety.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fluoropolymers.eu [fluoropolymers.eu]
- 5. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. carlroth.com [carlroth.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. buyat.ppg.com [buyat.ppg.com]
- 14. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
